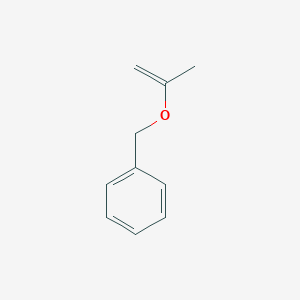

Éter de bencilo e isopropenilo

Descripción general

Descripción

Synthesis Analysis

Benzylic ethers, akin to benzyl isopropenyl ether, are synthesized through various methods, demonstrating their significance in organic chemistry and the synthesis of bioactive molecules. For instance, Ziegler and Fu (2016) detailed an enantioselective synthesis of benzylic ethers via chiral phosphine-catalyzed coupling, showcasing the oxidation of benzylic C-H bonds with good enantioselectivity (Ziegler & Fu, 2016). Similarly, Morimoto et al. (2011) achieved the synthesis of isochromene derivatives through the rhodium-catalyzed oxidative coupling of benzyl and allyl alcohols with alkynes, highlighting the hydroxy groups' role in regioselective C-H bond cleavage (Morimoto et al., 2011).

Molecular Structure Analysis

The molecular structure of benzyl isopropenyl ether and related compounds is crucial for understanding their reactivity and properties. Studies on novel monomers and polymers, such as those by Agag and Takeichi (2001), provide insights into the chemical structures and properties of benzoxazine monomers containing arylpropargyl ether, which share structural features with benzyl isopropenyl ether (Agag & Takeichi, 2001).

Chemical Reactions and Properties

The chemical behavior of benzyl isopropenyl ether can be inferred from reactions involving benzylic and related ethers. For example, Pradhan et al. (2009) demonstrated the oxidative cleavage of benzylic ethers using oxoammonium salt, providing insights into the oxidative stability and potential reaction pathways of similar ethers (Pradhan, Bobbitt, & Bailey, 2009).

Physical Properties Analysis

Research on the physical properties of compounds similar to benzyl isopropenyl ether helps elucidate their stability, solubility, and other key characteristics. While direct studies on benzyl isopropenyl ether are scarce, related research provides a foundation for understanding the physical aspects of benzylic ethers.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzyl isopropenyl ether, can be explored through studies on similar compounds. For instance, the work by Zheng et al. (2017) on the photocatalytic hydrogen-evolution cross-coupling reaction offers valuable insights into the etherification of arenes, which may parallel the chemical behavior of benzyl isopropenyl ether (Zheng et al., 2017).

Aplicaciones Científicas De Investigación

Agente protector de hidroxilo en la síntesis orgánica

El éter de bencilo e isopropenilo se utiliza como agente protector de hidroxilo . Protege el grupo hidroxilo en moléculas sensibles durante las reacciones químicas, evitando reacciones secundarias no deseadas. Una vez que se completan las transformaciones deseadas, el grupo protector se puede eliminar para revelar el grupo hidroxilo en su forma original.

Síntesis de polímeros

En la química de polímeros, el éter de bencilo e isopropenilo sirve como monómero para la síntesis de varios polímeros . Su incorporación a las cadenas de polímeros puede influir en las propiedades físicas del material, como la solubilidad, la flexibilidad y la estabilidad térmica.

Química analítica

El éter de bencilo e isopropenilo se puede utilizar en química analítica como un compuesto estándar o de referencia debido a sus propiedades físicas y químicas bien definidas . Ayuda a calibrar instrumentos y validar métodos analíticos.

Aplicaciones ambientales

Si bien no se encontraron aplicaciones ambientales específicas del éter de bencilo e isopropenilo, los éteres, en general, se utilizan a menudo como disolventes en el análisis de muestras ambientales debido a su volatilidad y capacidad para disolver una amplia gama de compuestos .

Aplicaciones industriales

En entornos industriales, el éter de bencilo e isopropenilo podría utilizarse en la formulación de productos donde se requiere un compuesto de éter estable. Potencialmente podría estar involucrado en procesos como la formulación de pinturas, adhesivos o como intermedio químico .

Química medicinal

Aunque no se identificaron aplicaciones directas en química medicinal, compuestos como el éter de bencilo e isopropenilo se pueden utilizar en la síntesis de moléculas de fármacos o como grupo protector durante el proceso de desarrollo de fármacos .

Mecanismo De Acción

Target of Action

Benzyl isopropenyl ether is a molecule that contains a reactive functional group . The primary targets of this compound are the molecules it interacts with during its reactions, such as alcohols or their conjugate bases .

Mode of Action

The compound’s mode of action involves the cleavage of the C–O bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Biochemical Pathways

The most common reaction of ethers like benzyl isopropenyl ether is the cleavage of the C–O bond by using strong acids . This reaction affects the biochemical pathways in which the compound is involved, leading to the formation of new products. For example, benzyl ether protective groups are oxidatively removed by ozone under relatively mild conditions, leading to the formation of benzoic ester, benzoic acid, and the corresponding alcohol .

Result of Action

The result of benzyl isopropenyl ether’s action is the formation of new compounds through its reactions. For instance, in the presence of strong acids, it can undergo cleavage to form new products . It has also been shown to be an effective cross-linking agent for the production of polymers .

Action Environment

The action of benzyl isopropenyl ether can be influenced by various environmental factors. For example, the presence of strong acids can trigger the cleavage of the C–O bond . Additionally, the compound’s reactivity may be affected by factors such as temperature and the presence of other reactants .

Safety and Hazards

Propiedades

IUPAC Name |

prop-1-en-2-yloxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFHFFOAEFKJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340037 | |

| Record name | Benzyl isopropenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32783-20-3 | |

| Record name | Benzyl isopropenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

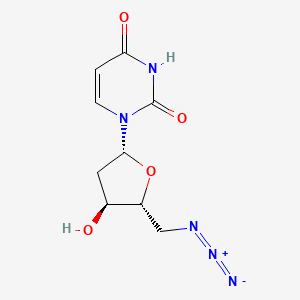

Feasible Synthetic Routes

Q & A

Q1: Why is Benzyl Isopropenyl Ether considered useful in organic synthesis?

A1: Benzyl Isopropenyl Ether serves as a versatile protecting group for compounds with multiple hydroxy groups [, ]. It also acts as an acetone enolate equivalent in various reactions []. This dual functionality makes it a valuable tool for building complex molecules.

Q2: Can you elaborate on the use of Benzyl Isopropenyl Ether in Heck reactions?

A2: Research demonstrates that Benzyl Isopropenyl Ether participates in Palladium-catalyzed Heck reactions with aryl bromides []. Interestingly, while the initial reaction yields a mixture of isomers, subsequent hydrolysis leads to the selective formation of 1-arylpropanones. This two-step process showcases the utility of Benzyl Isopropenyl Ether in generating specific ketone derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)